Superior Resistance Barrier: 41H (GSK2336805) Retains Potency Against Y93H Mutant Where Daclatasvir Loses >30-Fold Activity
In transient gt1b replicon mutant assays, the 1,4-dioxa-7-azaspiro[4.4]nonane-containing inhibitor 41H (GSK2336805) suffered only a 3.2-fold reduction in pEC50 against the clinically relevant Y93H mutant, whereas the first-in-class NS5A inhibitor daclatasvir (compound 6, BMS-790052) lost more than 30-fold potency against the same mutant [1]. This resistance profile advantage is directly attributed to the 4-spiroketal pyrrolidine motif, which stabilizes the dimer interface interactions (R30–Y93, R30–I52) that are disrupted by the Y93H substitution [1].
| Evidence Dimension | Fold reduction in potency (pEC50) vs. wild-type gt1b upon Y93H mutation |
|---|---|
| Target Compound Data | 3.2-fold reduction for 41H (GSK2336805, contains 1,4-dioxa-7-azaspiro[4.4]nonane motif) |
| Comparator Or Baseline | >30-fold reduction for daclatasvir (BMS-790052, biphenyl core NS5A inhibitor) |
| Quantified Difference | ≥9.4-fold superior retention of potency for 41H (≤3.2-fold vs. ≥30-fold loss) |
| Conditions | Transient gt1b replicon assay; Y93H mutant (56% fitness relative to wild-type) |
Why This Matters
Procurement of the 1,4-dioxa-7-aza-spiro[4.4]nonane building block is essential for research programs targeting NS5A inhibitor resistance; the motif directly confers a resistance barrier not achievable with biphenyl-core scaffolds.
- [1] Kazmierski, W. M.; Maynard, A.; Duan, M.; Baskaran, S.; Botyanszki, J.; Crosby, R.; Dickerson, S.; Tallant, M.; Grimes, R.; Hamatake, R.; Leivers, M.; Roberts, C. D.; Walker, J. Novel Spiroketal Pyrrolidine GSK2336805 Potently Inhibits Key Hepatitis C Virus Genotype 1b Mutants: From Lead to Clinical Compound. J. Med. Chem. 2014, 57 (5), 2058–2073. View Source
